Methyl 2-(piperazin-1-yl)butanoate is a chemical compound that belongs to the class of piperazine derivatives, which are widely utilized in medicinal chemistry due to their biological activity. This compound has garnered attention for its potential applications in drug development and as a building block in organic synthesis.
Methyl 2-(piperazin-1-yl)butanoate is classified as an ester and a piperazine derivative. Its molecular formula is with a molecular weight of approximately 215.29 g/mol. It is synthesized from piperazine and butanoic acid derivatives, making it an important intermediate in the synthesis of various pharmaceutical compounds .
The synthesis of methyl 2-(piperazin-1-yl)butanoate typically involves the reaction between piperazine and an appropriate ester precursor, such as methyl butanoate. The reaction is generally performed under basic conditions, often utilizing sodium hydroxide as a catalyst, and is carried out in an organic solvent like methanol. The mixture is heated to reflux, facilitating the formation of the desired ester product.
Key Steps:
Methyl 2-(piperazin-1-yl)butanoate has a distinct molecular structure characterized by the presence of a piperazine ring and a butanoate moiety.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.29 g/mol |
IUPAC Name | Methyl 2-(piperazin-1-yl)butanoate |
InChI | InChI=1S/C10H19N3O2/c1-12-5-7-13(8-6-12)4-3-9(11)10(14)15-2/h9H,3-8,11H2,1-2H3 |
InChI Key | MBDFQJHUGJMCAN-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)CCC(C(=O)OC)N |
The compound features a piperazine ring that contributes to its biological activity, along with an ester functional group that enhances its solubility and reactivity.
Methyl 2-(piperazin-1-yl)butanoate can undergo various chemical reactions:
Types of Reactions:
Common Reagents:
These reactions allow for further functionalization of the compound, making it versatile for synthetic applications .
The mechanism of action for methyl 2-(piperazin-1-yl)butanoate primarily involves its interaction with biological targets such as enzymes or receptors. The compound binds to specific sites on these targets, modulating their activity and triggering downstream signaling pathways that can lead to various biological effects, including potential therapeutic outcomes in drug development.
The binding affinity and specificity of methyl 2-(piperazin-1-yl)butanoate can be studied using techniques such as surface plasmon resonance or fluorescence resonance energy transfer, providing insights into its potential applications in pharmacology .
Methyl 2-(piperazin-1-yl)butanoate exhibits several physical properties:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Approximately 200 °C |
Solubility | Soluble in water and organic solvents |
Chemical Properties:
Methyl 2-(piperazin-1-yl)butanoate has diverse applications in various fields:
Chemistry:
Biology:
Medicine:
Industry:
This compound's versatility makes it a valuable asset in both research and industrial applications, highlighting its importance within the realm of organic chemistry and pharmacology.
Retrosynthetic dissection of methyl 2-(piperazin-1-yl)butanoate reveals two primary disconnection strategies: (1) Fragmentation at the C-N bond yields methyl 2-bromobutyrate and unprotected piperazine, leveraging nucleophilic substitution. This route risks polyalkylation due to piperazine symmetry [6]. (2) Disconnection at the ester-piperazine bond identifies 2-(piperazin-1-yl)butanoic acid and methanol, requiring esterification. Alternatively, a convergent approach employs piperazine ring construction from α-amino ester precursors. For instance, primary amines (e.g., glycine methyl ester) can undergo double Michael addition with nitrosoalkenes to form bis(oximinoalkyl)amines, followed by reductive cyclization to generate C2-substituted piperazines [6]. This strategy circumvents N-selectivity issues but necessitates stereocontrol during cyclization. Table 1 summarizes retrosynthetic pathways:
Table 1: Retrosynthetic Analysis of Methyl 2-(Piperazin-1-yl)butanoate
Disconnection Site | Synthons Generated | Key Challenges |
---|---|---|
C-N bond | Methyl 2-bromobutyrate + piperazine | Polyalkylation, N-selectivity |
Ester group | 2-(Piperazin-1-yl)butanoic acid + MeOH | Activation requirement for esterification |
Piperazine ring | Glycine ester + nitrosoethylene | Stereoselective reductive cyclization |
Direct N-alkylation of piperazine with methyl 2-halobutyrate remains industrially prevalent despite limitations. Critical parameters include:
Heterogeneous catalysts address homogeneous limitations in piperazine functionalization:
Table 2: Heterogeneous Catalysts for Piperazine Alkylation
Catalyst | Reaction Type | Yield (%) | Reusability | Selectivity Issues |
---|---|---|---|---|
5% Pd/C | Reductive cyclization | 44–78 | Moderate | Over-reduction of halides |
Raney® Ni | Oxime hydrogenation | 65–92 | Low | Benzylic C-N cleavage |
Cu(II)/polyacrylate | Aza-Michael addition | 88–95 | High (5 cycles) | Diadduct formation (≤8%) |
Continuous-flow reactors with integrated microwave irradiation enhance efficiency:
Piperazine’s symmetric diamino structure mandates N-protection for selective monoalkylation:
Two dominant conjugation routes exhibit distinct advantages:
Table 3 contrasts both methods:Table 3: Nucleophilic Substitution vs. Aza-Michael Addition
Parameter | S~N~2 Alkylation | Aza-Michael Addition |
---|---|---|
Reaction Time | 8–12 h | 2–3 h |
Byproducts | Halide salts | None |
Catalyst | Not required | Cu(II)/Ce(III) supported |
Solvent Tolerance | Sensitive to protic solvents | Compatible with H~2~O/ethers |
Scalability | Batch-limited | Continuous-flow compatible |
Concluding Remarks
Synthetic access to methyl 2-(piperazin-1-yl)butanoate leverages interdisciplinary strategies—from retrosynthetic planning to flow chemistry. Key advances include heterogeneous catalysis for selective monoalkylation, protecting group manipulations enabling C-C bond formation, and microwave-flow hybrids enhancing sustainability. Future directions involve photo- or electrocatalytic C-N coupling to replace halide-activated pathways entirely.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3